(9S,12S)-9,12-dimethyl-8,13-dioxa-3,18-diazatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaene
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Overview
Description
(6S,9S,14aR)-6,9-Dimethyl-6,7,8,9-tetrahydro-[1,6]dioxecino[3,2-b:4,5-b’]dipyridine is a complex organic compound characterized by its unique dioxecine and dipyridine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S,9S,14aR)-6,9-Dimethyl-6,7,8,9-tetrahydro-[1,6]dioxecino[3,2-b:4,5-b’]dipyridine typically involves multi-step organic reactionsKey reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(6S,9S,14aR)-6,9-Dimethyl-6,7,8,9-tetrahydro-[1,6]dioxecino[3,2-b:4,5-b’]dipyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the reaction’s efficiency and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
(6S,9S,14aR)-6,9-Dimethyl-6,7,8,9-tetrahydro-[1,6]dioxecino[3,2-b:4,5-b’]dipyridine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6S,9S,14aR)-6,9-Dimethyl-6,7,8,9-tetrahydro-[1,6]dioxecino[3,2-b:4,5-b’]dipyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dioxecine and dipyridine derivatives, such as:
- (6S,9S,14aR)-6,9-Dimethyl-6,7,8,9-tetrahydro-[1,6]dioxecino[3,2-b:4,5-b’]dipyridine analogs
- Other tetrahydro-dioxecine compounds
- Dipyridine derivatives
Uniqueness
What sets (6S,9S,14aR)-6,9-Dimethyl-6,7,8,9-tetrahydro-[1,6]dioxecino[3,2-b:4,5-b’]dipyridine apart is its specific stereochemistry and the combination of dioxecine and dipyridine structures, which confer unique chemical and biological properties .
Properties
IUPAC Name |
(9S,12S)-9,12-dimethyl-8,13-dioxa-3,18-diazatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-7-8-12(2)20-14-6-4-10-18-16(14)15-13(19-11)5-3-9-17-15/h3-6,9-12H,7-8H2,1-2H3/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRCANAXXJTXQL-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC2=C(C3=C(O1)C=CC=N3)N=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](OC2=C(C3=C(O1)C=CC=N3)N=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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